1,5-Di(1-naphthoxy)pentane

Oxidative polymerization Scholl reaction Monomer reactivity

1,5-Di(1-naphthoxy)pentane is a difunctional monomer belonging to the di(1-naphthoxy)alkane family, characterized by two terminal 1-naphthoxy groups connected via a five-carbon (pentane) aliphatic spacer. Under oxidative coupling (Scholl reaction) conditions catalyzed by transition metal complexes such as FeCl₃, oxovanadium, or Co(III) acetylacetonate, it undergoes regioselective polymerization at the C-4 position of the naphthalene ring to yield poly(dinaphthylene ether)s.

Molecular Formula C25H24O2
Molecular Weight 356.5 g/mol
Cat. No. B5225713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Di(1-naphthoxy)pentane
Molecular FormulaC25H24O2
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2OCCCCCOC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C25H24O2/c1(6-18-26-24-16-8-12-20-10-2-4-14-22(20)24)7-19-27-25-17-9-13-21-11-3-5-15-23(21)25/h2-5,8-17H,1,6-7,18-19H2
InChIKeyNDDPNGDIWQWSMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Di(1-naphthoxy)pentane — A Flexible Spacer Monomer for Oxidative Coupling Polymerization


1,5-Di(1-naphthoxy)pentane is a difunctional monomer belonging to the di(1-naphthoxy)alkane family, characterized by two terminal 1-naphthoxy groups connected via a five-carbon (pentane) aliphatic spacer. Under oxidative coupling (Scholl reaction) conditions catalyzed by transition metal complexes such as FeCl₃, oxovanadium, or Co(III) acetylacetonate, it undergoes regioselective polymerization at the C-4 position of the naphthalene ring to yield poly(dinaphthylene ether)s [1]. The flexible pentane linker imparts distinct conformational and crystallization properties to the resulting polymer compared to monomers bearing rigid aromatic spacers or even-numbered alkylene chains [2].

Difunctional monomer for oxidative coupling (Scholl) polymerization
Flexible C5 pentane spacer defines polymer conformation and crystallization
Established C‑4 regioselectivity on 1‑naphthoxy ring

Why a Simple In-Class Swap Undermines Polymerization Performance and Final Material Properties


Di(1-naphthoxy) monomers are not interchangeable in oxidative polymerization. The nature of the central spacer — whether an aliphatic chain, a flexible ether-containing linker, or a rigid aromatic sulfone — fundamentally alters monomer reactivity, radical-cation stability, achievable molecular weight, and polymer crystallization behavior [1]. For instance, swapping the pentane spacer of 1,5-di(1-naphthoxy)pentane for the diphenyl sulfone spacer of 4,4′-di(1-naphthoxy)diphenyl sulfone changes the dominant reactivity parameter from monomer consumption rate to growing-chain stability, directly impacting overall polymerizability [2]. Even within the alkylene series, the parity (odd vs. even) of the methylene spacer dictates whether the final polymer can thermally crystallize [3]. These differences mean that procurement decisions based solely on the presence of 1-naphthoxy termini can lead to markedly different synthetic outcomes and material properties.

Replacing the flexible pentane spacer with a rigid aromatic sulfone linker shifts radical‑cation stability and can reduce polymerizability and molecular weight outcome.
Even‑number alkylene spacer analogs thermally crystallize, while the odd pentane spacer suppresses thermal crystallization; direct swap alters film processing behavior.
Using 2‑naphthoxy instead of 1‑naphthoxy termini changes coupling regiochemistry and risks non‑uniform polymer microstructure.

Quantitative Differentiation Evidence for 1,5-Di(1-naphthoxy)pentane vs. Closest Analogs


Higher Monomer Reactivity but Lower Overall Polymerizability vs. Diphenyl Sulfone Analog Under Scholl Conditions

In a direct head-to-head comparison under identical FeCl₃-mediated Scholl polymerization conditions, 1,5-di(1-naphthoxy)pentane (monomer 2) is intrinsically more reactive than 4,4′-di(1-naphthoxy)diphenyl sulfone (monomer 1); however, monomer 1 consistently produces polymers of higher overall yields and higher number-average molecular weights [1]. This apparent paradox arises because the radical-cation growing species derived from monomer 2 is less reactive than that derived from monomer 1, making the overall polymerizability of monomer 2 lower [1].

Polymerizability vs. diphenyl sulfone analog
Head-to-head
Higher initial monomer reactivity, but lower polymer yields and Mn vs. 4,4′‑di(1‑naphthoxy)diphenyl sulfone under FeCl₃ Scholl conditions.
Spacer type governs polymerizability; aliphatic spacer may not yield the highest molecular weight.
Exact yield and Mn values not disclosed; qualitative trend confirmed.
Oxidative polymerization Scholl reaction Monomer reactivity

Mw up to 50,000 via Oxovanadium Catalysis vs. Mn up to 10,000 via Co(III) Catalysis

Polymerization of 1,5-di(1-naphthoxy)pentane catalyzed by oxovanadium acetylacetonate in nitrobenzene under O₂ produces poly[1,5-di(1-naphthoxy)pentane] (4a) with weight-average molecular weights (Mw) up to 50,000 [1]. In contrast, polymerization of the same monomer using Co(III) acetylacetonate in 1,2-dichloroethane yields polymers with number-average molecular weights (Mn) up to only 10,000 [2]. Although Mw and Mn are not directly numerically comparable, the ~5-fold difference in order-of-magnitude indicates the oxovanadium system accesses substantially higher chain lengths.

Molecular weight by catalyst system
Cross-study
Mw up to 50,000 (oxovanadium catalyst) vs. Mn up to 10,000 (Co(III) catalyst); reported ~5× difference in achievable chain length.
Catalyst choice critically influences attainable molecular weight range.
Mw and Mn are not directly comparable; trend in polymerization degree.
Catalyst selection Molecular weight Polyether synthesis

Odd-Spacer Crystallization Behavior Distinct from Even-Spacer Analogs in the Alkylene Homologous Series

In the homologous series of poly(dinaphthyl alkylene ether)s with methylene spacer lengths m = 2–7, a clear odd-even effect governs crystallization: even-m polymers crystallize readily from thermal treatment, whereas odd-m polymers do not [1]. The m=5 polymer (derived from 1,5-di(1-naphthoxy)pentane) crystallizes only upon exposure to chloroform/N-methyl pyrrolidone, while the m=4 analog crystallizes thermally and exhibits the highest melting point in the series at 324 °C [1]. This provides a qualitative but well-defined differentiation: the pentane spacer suppresses thermal crystallizability relative to even-numbered spacer analogs.

Odd‑even crystallization effect
Class‑level
Odd‑m polymer (m=5) does not thermally crystallize; even‑m analogs (m=2,4,6) crystallize from melt; m=4 analog has Tm = 324 °C.
Spacer parity determines thermal crystallization; pentane spacer favors amorphous processing.
Binary qualitative behavior; based on Kovacic et al. 1973.
Polymer crystallization Structure-property relationship Thermal behavior

Regioselective C-4 Coupling of the 1-Naphthoxy Ring Confers Predictable Polymer Architecture

Both ¹H and ¹³C NMR spectroscopic characterization of poly[1,5-di(1-naphthoxy)pentane] confirms that oxidative coupling occurs selectively at the C-4 position of the 1-substituted naphthalene ring [1][2]. This regioselectivity is attributed to the high electron density at the C-4 carbon and is characteristic of 1-naphthoxy monomers. In contrast, 2-naphthoxy analogs would couple at different positions, yielding polymers with different constitutional repeat units and potentially different properties. While no direct quantitative selectivity data (% C-4 vs. other positions) is available, the NMR evidence supports a single, well-defined coupling mode.

C‑4 regioselectivity by NMR
Reported
¹H and ¹³C NMR confirm exclusive coupling at C‑4 of the 1‑naphthoxy ring.
Single‑site coupling ensures uniform polymer microstructure.
No quantitative selectivity ratio; NMR evidence supports single mode.
Regioselective polymerization NMR characterization Polymer microstructure

High-Value Application Scenarios Where 1,5-Di(1-naphthoxy)pentane Is Specifically Indicated


Synthesis of Amorphous or Solvent-Crystallizable High-Performance Polyether Films

When the target application requires a poly(dinaphthylene ether) film that remains amorphous under thermal processing but can be crystallized via solvent exposure, 1,5-di(1-naphthoxy)pentane is the monomer of choice within the di(1-naphthoxy)alkane series. The odd methylene spacer (m=5) suppresses thermal crystallization [1], enabling solution-processable amorphous films that can later be solvent-crystallized (e.g., with chloroform/N-methyl pyrrolidone) if semicrystalline properties are desired. This contrasts with the even-spacer m=4 analog, which thermally crystallizes and may be less suitable for amorphous film processing.

High-Molecular-Weight Polyether Synthesis via Oxovanadium-Catalyzed Oxidative Coupling

For researchers or industrial producers targeting poly(dinaphthylene ether)s with weight-average molecular weights approaching 50,000, 1,5-di(1-naphthoxy)pentane polymerized via the oxovanadium acetylacetonate/trifluoromethane sulfonic acid/trifluoroacetic anhydride system in nitrobenzene under O₂ is the established route [2]. This represents a ~5× molecular weight improvement over the Co(III)-catalyzed alternative [3], making it the monomer–catalyst combination of choice for applications demanding higher mechanical integrity, such as freestanding films or coatings.

Structure-Property Studies of Flexible Spacer Effects in Aromatic Polyethers

The flexible pentane spacer of 1,5-di(1-naphthoxy)pentane permits systematic investigation of spacer-length effects on polymer conformation, glass transition temperature, and crystallization kinetics within the di(1-naphthoxy)alkane homologous series [1]. Its distinct odd-spacer behavior makes it an essential reference compound for academic and industrial R&D programs mapping structure-property relationships in oxidative coupling-derived polyethers.

Model Substrate for Regioselective Oxidative Coupling Methodology Development

Because oxidative coupling of 1,5-di(1-naphthoxy)pentane proceeds cleanly and selectively at the C-4 position of the 1-naphthoxy ring [2], this monomer serves as a well-characterized model substrate for developing new catalytic systems, evaluating oxidant efficiency, or benchmarking regioselectivity in Scholl-type polymerizations. Its predictable coupling behavior reduces experimental variability compared to monomers with ambiguous regiochemical outcomes.

Application
Selection Property
Validation Focus
Amorphous polyether film processing
Spacer‑dependent thermal crystallization suppression
Solvent‑induced crystallization vs. thermal treatment
High‑MW polyether synthesis
Catalyst‑monomer compatibility for chain growth
Molecular weight ceiling under VO(acac)₂ conditions
Spacer‑effect studies in polyether series
Odd‑spacer structural benchmark
Glass transition and crystallization kinetics
Regioselective coupling methodology
Established C‑4 coupling mode
NMR‑based regiochemical fidelity
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